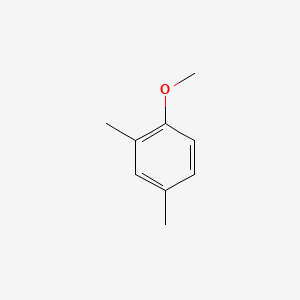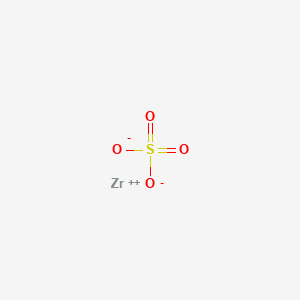
zirconium(2+);sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zirconium(2+);sulfate: , also known as zirconium sulfate, is a chemical compound with the molecular formula H₂O₄SZr. This compound is formed by the combination of sulfuric acid and zirconium ions in a 1:1 ratio. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: zirconium(2+);sulfate can be synthesized through the reaction of zirconium dioxide (ZrO₂) with sulfuric acid (H₂SO₄). The reaction typically involves heating zirconium dioxide with concentrated sulfuric acid, resulting in the formation of zirconium sulfate and water:
ZrO2+H2SO4→ZrSO4+H2O
Industrial Production Methods: In industrial settings, zirconium sulfate is often produced by dissolving zirconium hydroxide or zirconium carbonate in sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of the zirconium compound and the formation of a clear solution of zirconium sulfate. The solution is then evaporated to obtain zirconium sulfate crystals.
Analyse Chemischer Reaktionen
Types of Reactions: zirconium(2+);sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zirconium sulfate can participate in redox reactions, where it acts as an oxidizing agent.
Substitution Reactions: It can undergo substitution reactions with other anions, leading to the formation of different zirconium salts.
Common Reagents and Conditions:
Oxidizing Agents: Zirconium sulfate can react with reducing agents such as hydrogen gas or metals to form zirconium metal and sulfuric acid.
Substitution Reagents: It can react with sodium hydroxide to form zirconium hydroxide and sodium sulfate.
Major Products Formed:
Zirconium Hydroxide: Formed when zirconium sulfate reacts with sodium hydroxide.
Zirconium Metal: Formed through reduction reactions with suitable reducing agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zirconium sulfate is used as a precursor for the synthesis of various zirconium compounds, including zirconium oxides and zirconium-based catalysts. It is also used in analytical chemistry for the determination of fluoride ions.
Biology and Medicine: In biological research, zirconium sulfate is used as a fixative for tissue samples in electron microscopy. It is also explored for its potential use in medical applications, such as drug delivery systems and biomaterials.
Industry: Zirconium sulfate is widely used in the textile industry for the production of flame-retardant fabrics. It is also used in the paper industry as a sizing agent and in water treatment processes for the removal of impurities.
Wirkmechanismus
The mechanism of action of sulfuric acid, zirconium(2+) salt (1:1) involves its ability to form stable complexes with various anions and cations. This property makes it useful in applications such as water treatment, where it can effectively remove contaminants by forming insoluble precipitates. Additionally, its high reactivity allows it to participate in various chemical reactions, making it a versatile compound in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Zirconium Nitrate (Zr(NO₃)₄): Similar to zirconium sulfate, zirconium nitrate is used in the synthesis of zirconium compounds and as a catalyst.
Zirconium Chloride (ZrCl₄): Used in organic synthesis and as a precursor for the production of zirconium-based materials.
Zirconium Oxide (ZrO₂): Widely used in ceramics, refractories, and as a catalyst support.
Uniqueness: zirconium(2+);sulfate is unique due to its high solubility in water and its ability to form stable complexes with various ions. This makes it particularly useful in applications such as water treatment and analytical chemistry, where other zirconium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
13824-85-6 |
|---|---|
Molekularformel |
O4SZ |
Molekulargewicht |
187.29 g/mol |
IUPAC-Name |
zirconium(2+);sulfate |
InChI |
InChI=1S/H2O4S.Zr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
GUYNKEPUWSILOX-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Zr+2] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Zr+2] |
Key on ui other cas no. |
13824-85-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


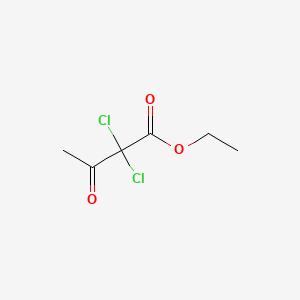
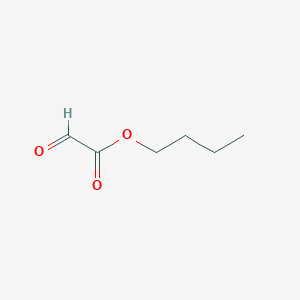
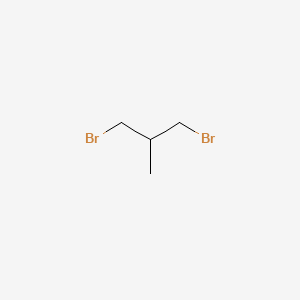

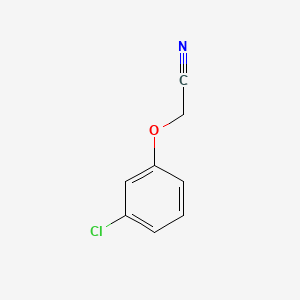
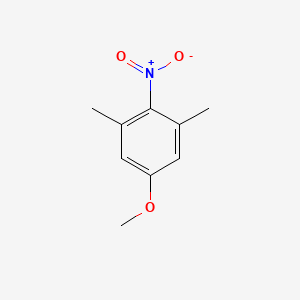

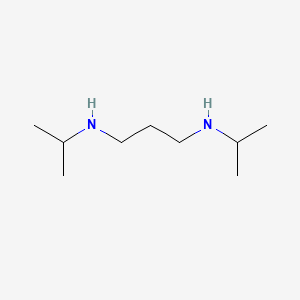
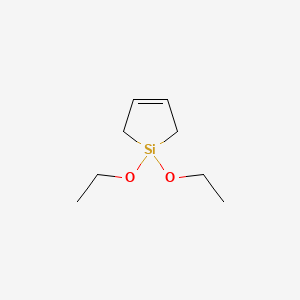
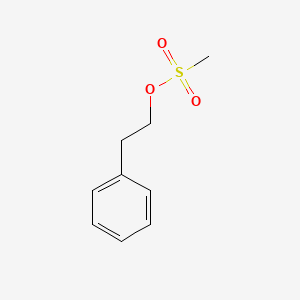
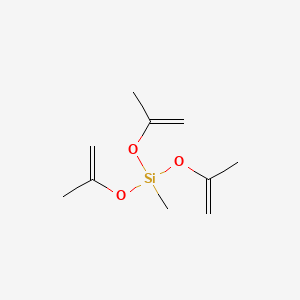
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
